

3-Amino-3-(3-chlorophenyl)propan-1-ol basic properties

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Compound of Interest

Compound Name:	3-Amino-3-(3-chlorophenyl)propan-1-ol
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An In-depth Technical Guide on the Basic Properties of **3-Amino-3-(3-chlorophenyl)propan-1-ol**

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Amino-3-(3-chlorophenyl)propan-1-ol is a chiral amino alcohol belonging to the phenylpropanolamine class of compounds. Its molecular structure, featuring a basic amino group, a hydroxyl functional group, and a halogenated aromatic ring, makes it a valuable building block in medicinal chemistry and organic synthesis. The basicity of the amino group, governed by its pKa, and the overall aqueous solubility are critical physicochemical parameters that influence the compound's behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile.

This technical guide provides a comprehensive overview of the known basic properties of **3-Amino-3-(3-chlorophenyl)propan-1-ol** and its isomers. Due to the limited availability of specific experimental data for the 3-chloro isomer, this document also furnishes detailed, standardized experimental protocols for determining its fundamental physicochemical properties, namely pKa and aqueous solubility.

Physicochemical Properties

Specific experimental data for **3-Amino-3-(3-chlorophenyl)propan-1-ol** is limited in publicly accessible literature. However, data for its structural isomers and related compounds, along with computationally predicted values, can provide useful estimates.

Table 1: Summary of Physicochemical Data for 3-Amino-3-(aryl)propan-1-ol Isomers

Property	3-Amino-3-(3-chlorophenyl)propan-1-ol	(S)-3-Amino-3-(4-chlorophenyl)propan-1-ol	3-Amino-3-(2-chlorophenyl)propan-1-ol
CAS Number	68208-25-3 (racemate)[1][2]	886061-26-3[3]	21464-51-7[4]
Molecular Formula	C ₉ H ₁₂ CINO[2]	C ₉ H ₁₂ CINO[3]	C ₉ H ₁₂ CINO[4]
Molecular Weight	185.65 g/mol [2]	185.65 g/mol [3]	185.65 g/mol [4]
Physical Form	Not specified	White to yellow solid[5]	Pale-yellow to Yellow-brown Solid[6]
pKa	No experimental data available	14.87 ± 0.10 (Predicted)[5]	No experimental data available
Solubility	No experimental data available	No experimental data available	No experimental data available

Note: The pKa value presented for the 4-chloro isomer is a computationally predicted value and should be considered an estimation until experimental verification.

Experimental Protocols

The following sections provide detailed methodologies for the experimental determination of pKa and aqueous solubility, which are fundamental to characterizing the basic properties of **3-Amino-3-(3-chlorophenyl)propan-1-ol**.

pKa Determination by Potentiometric Titration

This method is a highly accurate and standard procedure for determining the dissociation constants of ionizable groups.

Methodology:

- Preparation of the Analyte Solution: Accurately weigh and dissolve a sample of **3-Amino-3-(3-chlorophenyl)propan-1-ol** in deionized water to a known concentration (e.g., 0.01 M). If the compound is supplied as a hydrochloride salt, this single solution can be used for titration with a base. If it is the free base, it should be titrated with a standardized acid.
- Titration Setup: Calibrate a pH meter using at least two standard buffer solutions. Place the analyte solution in a temperature-controlled vessel and immerse the pH electrode. Use a calibrated burette to add the titrant.
- Titration Procedure: Add standardized 0.1 M NaOH (for the HCl salt) or 0.1 M HCl (for the free base) in small, precise increments. After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.
- Data Analysis: Plot the measured pH values against the volume of titrant added to generate a titration curve. The pKa is the pH at which 50% of the amino groups are protonated (the half-equivalence point). This point can be identified as the center of the buffer region on the curve. For higher accuracy, the equivalence point can be determined from the inflection point of the curve, often by calculating the first or second derivative of the plot ($\Delta\text{pH}/\Delta\text{V}$ or $\Delta^2\text{pH}/\Delta\text{V}^2$).^[7]

Aqueous Solubility Determination via the Shake-Flask Method

The shake-flask method is the benchmark for determining the thermodynamic equilibrium solubility of a compound.^[8]

Methodology:

- Sample Preparation: Add an excess amount of solid **3-Amino-3-(3-chlorophenyl)propan-1-ol** to vials containing the aqueous medium of interest (e.g., purified water, 0.1N HCl, phosphate buffer at pH 7.4).^[9] The presence of undissolved solid is essential to ensure saturation.
- Equilibration: Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient duration to allow the system to

reach equilibrium (typically 24 to 72 hours). The equilibrium time should be established by measuring the concentration at different time points until it becomes constant.[8]

- Phase Separation: After equilibration, cease agitation and allow the undissolved solid to sediment. Alternatively, centrifuge the samples to achieve a clear separation of the solid and liquid phases.[9]
- Sampling and Analysis: Carefully withdraw an aliquot of the clear supernatant. To prevent contamination from solid particles, filter the sample through a suitable syringe filter (e.g., 0.22 μm).
- Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS). The concentration is determined by comparing the analytical response to a calibration curve prepared with standard solutions of known concentrations.

Biological Context and Potential Interactions

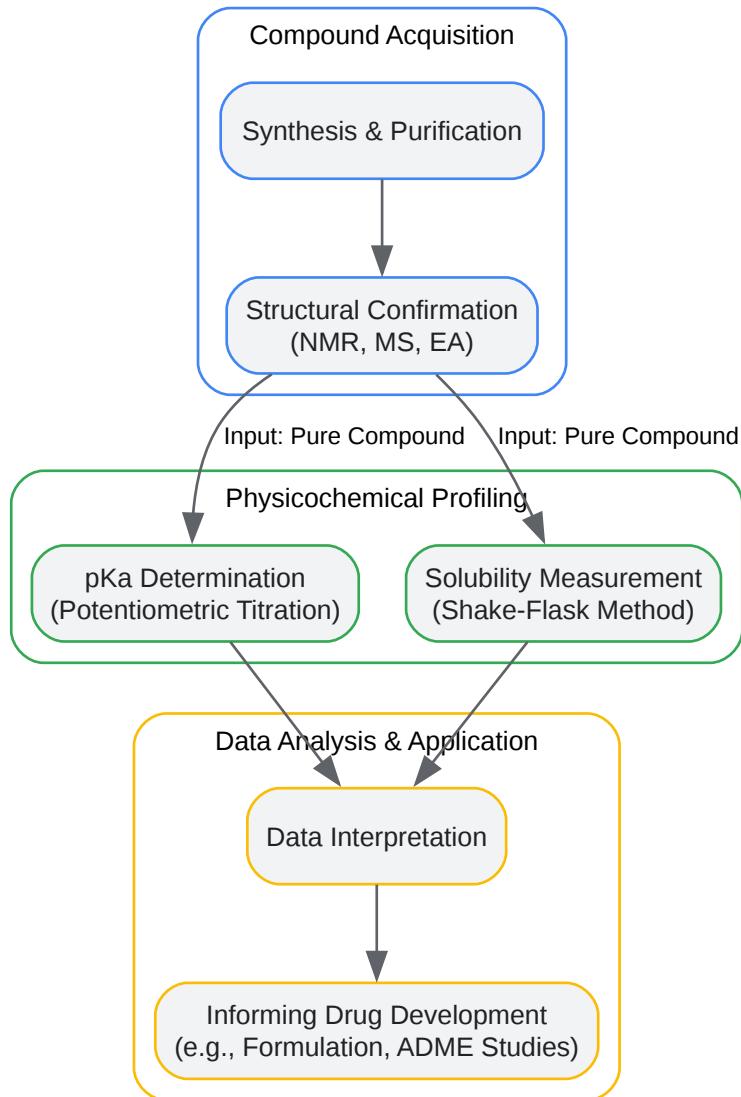
While no specific signaling pathways have been elucidated for **3-Amino-3-(3-chlorophenyl)propan-1-ol**, the broader class of 3-amino-1-phenylpropanol derivatives are known to be biologically active and serve as crucial intermediates in the synthesis of various pharmaceuticals.[10] For example, this scaffold is a core component of drugs such as Fluoxetine and Tomoxetine.[10] Furthermore, related 3-amino-3-phenylpropionamide derivatives have been identified as potent ligands for the mu-opioid receptor.[11]

The basicity of the amino group in **3-Amino-3-(3-chlorophenyl)propan-1-ol** ensures that it will be predominantly protonated at physiological pH. This cationic center can form key ionic interactions with anionic residues (e.g., aspartate, glutamate) within the binding sites of biological targets like G-protein coupled receptors (GPCRs) or neurotransmitter transporters. The 3-chlorophenyl moiety can participate in hydrophobic, pi-stacking, or halogen bonding interactions, which can contribute to binding affinity and selectivity.

Visualizations

Experimental Workflow for Physicochemical Characterization

The following diagram outlines a standard workflow for the initial physicochemical characterization of a new chemical entity like **3-Amino-3-(3-chlorophenyl)propan-1-ol**.



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Caption: Workflow for Physicochemical Characterization.

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